molecular formula C14H16O6 B14260794 (R)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid

(R)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid

Cat. No.: B14260794
M. Wt: 280.27 g/mol
InChI Key: PCLHPOXWGFYRRM-VIFPVBQESA-N
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Description

®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a dioxolane ring through a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.

    Methoxycarbonylation: The dioxolane ring is then subjected to methoxycarbonylation using methyl chloroformate and a base such as triethylamine.

    Coupling with Benzoic Acid: The final step involves coupling the methoxycarbonylated dioxolane with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

In medicine, ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dioxolane ring and methoxycarbonyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)phenylacetic acid
  • ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzamide

Uniqueness

Compared to similar compounds, ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid stands out due to its specific structural arrangement, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

2-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxycarbonyl]benzoic acid

InChI

InChI=1S/C14H16O6/c1-14(2)19-8-9(20-14)7-18-13(17)11-6-4-3-5-10(11)12(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16)/t9-/m0/s1

InChI Key

PCLHPOXWGFYRRM-VIFPVBQESA-N

Isomeric SMILES

CC1(OC[C@@H](O1)COC(=O)C2=CC=CC=C2C(=O)O)C

Canonical SMILES

CC1(OCC(O1)COC(=O)C2=CC=CC=C2C(=O)O)C

Origin of Product

United States

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